24,25-Dihydroxycholecalciferol
Overview
Description
24,25-Dihydroxycholecalciferol, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is inactive as a hormone both in vitro and in vivo . It was first identified in 1972 in the laboratory of Hector DeLuca and Michael F. Holick .
Synthesis Analysis
24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . CYP24A1 is a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism . It has been proposed that 24,25-dihydroxyvitamin D3 is a metabolite of 25-hydroxyvitamin D3 which is destined for excretion .
Molecular Structure Analysis
The IUPAC name for 24,25-Dihydroxycholecalciferol is (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol . The chemical formula is C27H44O3 and the molar mass is 416.63 g/mol .
Chemical Reactions Analysis
24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . CYP24A1 is a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism .
Physical And Chemical Properties Analysis
The chemical formula for 24,25-Dihydroxycholecalciferol is C27H44O3 and the molar mass is 416.63 g/mol .
Scientific Research Applications
Synthesis and Medical Applications
24,25-Dihydroxycholecalciferol, derived from novel 25-hydroxy-24-oxocholestane derivatives, is significant in medicine for regulating calcium metabolism in warm-blooded animals. Its derivatives are valuable intermediates for synthesizing various active vitamin D3 compounds (Colas et al., 2008).
Role in Calcium Metabolism
A study revealed that administration of 24,25-Dihydroxycholecalciferol in patients with osteoporosis leads to a gradual increase in ionized calcium levels in blood plasma. This increase remains stable and does not change significantly even after discontinuing the drug (Khodyrev & Spirichev, 2005).
Metabolism and Bioavailability
Research on the bioavailability and metabolism of ergocalciferol (D₂) and cholecalciferol (D₃) indicated that oral doses of these compounds are rapidly metabolized and effective in increasing serum 25(OH)D. This study highlighted the significance of 24,25-Dihydroxycholecalciferol in understanding the metabolic pathways of vitamin D compounds (Cipriani et al., 2013).
Vitamin D Toxicity and Metabolism
An investigation into vitamin D toxicity highlighted the role of various metabolites, including 24,25-Dihydroxycholecalciferol. The study emphasized the importance of understanding the mechanisms of vitamin D metabolism and its impact on overall health (Jones, 2008).
Clinical Applications in Bone Health
A study on postmenopausal osteoporosis did not find a significant therapeutic effect of 1,25-dihydroxycholecalciferol, a metabolite related to 24,25-Dihydroxycholecalciferol, on bone health. This research contributes to understanding the clinical applications and limitations of vitamin D metabolites in treating bone-related diseases (Falch et al., 2009).
Effect on Immune System
24,25-Dihydroxycholecalciferol, alongside other vitamin D metabolites, was examined for its impact on the immune system. The study suggests a potential link between vitamin D status and immune responses, which can have implications for treating autoimmune diseases and infections (Van Etten et al., 2002).
Future Directions
The future directions of research on 24,25-Dihydroxycholecalciferol could involve further investigation into its physiological significance and potential activity. Some evidence of a possible receptor has been obtained . Further studies could also explore the implications of decreased concentrations of 24,25-Dihydroxycholecalciferol due to mutations inactivating the vitamin D 24-hydroxylase gene .
properties
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-SRLFHJKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028177 | |
Record name | (3beta,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
24,25-Dihydroxycholecalciferol | |
CAS RN |
40013-87-4 | |
Record name | 24,25-Dihydroxyvitamin D3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40013-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24-Hydroxyvitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040013874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,24,25-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 24,25-DIHYDROXYCHOLECALCIFEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXX2V8L5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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